1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-benzylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide is a complex organic compound featuring a benzothiadiazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,1,3-benzothiadiazole-4-sulfonyl chloride, which is then reacted with N-benzylpiperidine-3-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and specific temperature controls to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzothiadiazole ring may also play a role in binding to specific sites on target molecules, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.
N-benzylpiperidine-3-carboxamide: Another building block used in the synthesis.
Benzothiadiazole derivatives: Compounds with similar structures but different functional groups .
Uniqueness
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiadiazole ring and the sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-benzylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c24-19(20-12-14-6-2-1-3-7-14)15-8-5-11-23(13-15)28(25,26)17-10-4-9-16-18(17)22-27-21-16/h1-4,6-7,9-10,15H,5,8,11-13H2,(H,20,24) |
InChI Key |
PJAKCGAQTNVVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.